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molecular formula C6H4Cl3N B1586371 2,4-Dichloro-5-(chloromethyl)pyridine CAS No. 73998-96-6

2,4-Dichloro-5-(chloromethyl)pyridine

Cat. No. B1586371
M. Wt: 196.5 g/mol
InChI Key: PZHIYZLLIBBPFK-UHFFFAOYSA-N
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Patent
US04191831

Procedure details

20.2 g. of 2,4-dichloropyridin-5-methanol (0.11 mol.) and 150 ml. of phosphorus oxychloride are refluxed for 19 hours. Then the excess phosphorus oxychloride is removed in vacuo and ice is added to the residue. 5-Chloromethyl-2,4-dichloropyridine is filtered off, washed with water, dried in the desiccator over P2O5 and recrystallized from hexane; yield 17.95 g. (83%), m.p. 55°-56°.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH2:9]O)=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][CH2:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
ClC1=NC=C(C(=C1)Cl)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the excess phosphorus oxychloride is removed in vacuo and ice
ADDITION
Type
ADDITION
Details
is added to the residue
FILTRATION
Type
FILTRATION
Details
5-Chloromethyl-2,4-dichloropyridine is filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in the desiccator over P2O5
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
ClCC=1C(=CC(=NC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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